molecular formula C30H24N4O10 B3831408 [2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate

[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate

Cat. No.: B3831408
M. Wt: 600.5 g/mol
InChI Key: JTHMZZBJEBXXJU-UHFFFAOYSA-N
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Description

[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate: is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl core, followed by the introduction of hydroxyl groups and pyridine-3-carbonyloxy groups. Common reagents used in these reactions include pyridine-3-carboxylic acid, hydroxylating agents, and various catalysts to facilitate the formation of ester bonds.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and catalytic systems can enhance the reaction rates and product purity. Parameters such as temperature, solvent choice, and catalyst loading are crucial for achieving high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester bonds, converting them into alcohols.

    Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of multiple pyridine rings and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2,3-dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O10/c35-21-22(36)24(42-28(38)18-6-2-10-32-14-18)26(44-30(40)20-8-4-12-34-16-20)25(43-29(39)19-7-3-11-33-15-19)23(21)41-27(37)17-5-1-9-31-13-17/h1-16,21-26,35-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHMZZBJEBXXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
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[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Reactant of Route 3
[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Reactant of Route 4
[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Reactant of Route 5
[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate

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